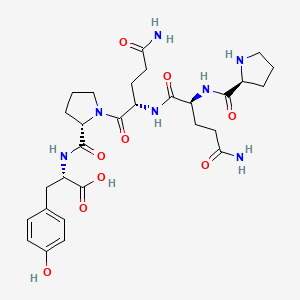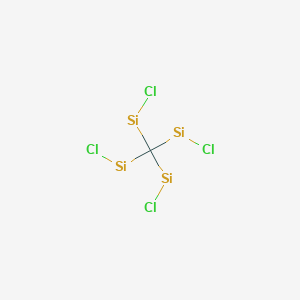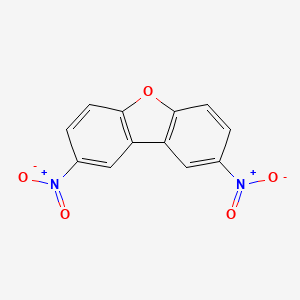
2,8-Dinitrodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dinitrodibenzofuran is an organic compound with the molecular formula C12H6N2O5 It belongs to the class of dibenzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,8-Dinitrodibenzofuran can be synthesized through several methods. One common approach involves the intramolecular Ullmann coupling reaction. This reaction uses 2,2′-diiodo-4,4′-dinitrodiphenylether as the starting material and is carried out in the presence of activated copper in dimethylformamide (DMF) . The reaction conditions typically require a concentration of reactants ranging from 6 to 13% (w/v).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Ullmann coupling reaction remains a viable method for large-scale synthesis due to its efficiency and relatively straightforward procedure.
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dinitrodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: 2,8-Diaminodibenzofuran.
Substitution: Various substituted dibenzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,8-Dinitrodibenzofuran has several applications in scientific research:
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Mecanismo De Acción
The mechanism of action of 2,8-Dinitrodibenzofuran involves its interaction with various molecular targets. The nitro groups on the compound can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, although specific pathways and targets are still under investigation .
Comparación Con Compuestos Similares
2,8-Diaminodibenzofuran: A reduced form of 2,8-Dinitrodibenzofuran with amino groups instead of nitro groups.
2,8-Dihydroxydibenzofuran: A hydroxylated derivative with different reactivity and applications.
2,8-Dichlorodibenzofuran: A chlorinated derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its nitro groups, which impart specific reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various advanced materials and bioactive compounds.
Propiedades
Número CAS |
144280-50-2 |
|---|---|
Fórmula molecular |
C12H6N2O5 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
2,8-dinitrodibenzofuran |
InChI |
InChI=1S/C12H6N2O5/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H |
Clave InChI |
AOXRLMQADIVJBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
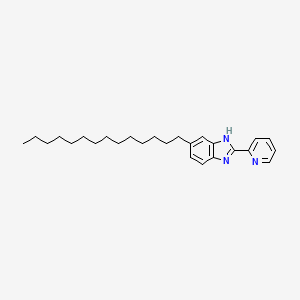
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
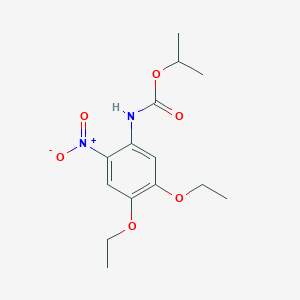
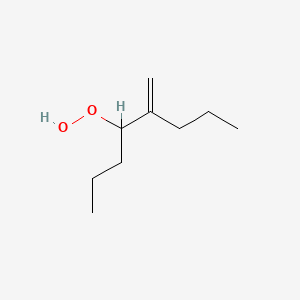
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)

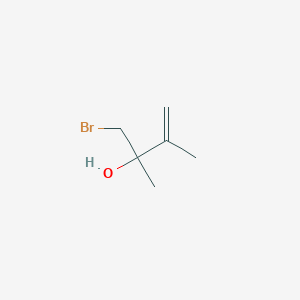
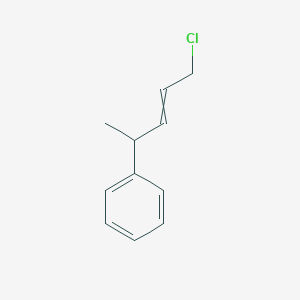
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
